
Sis3 HCl
Overview
Description
Sis3 HCl is a hydrochloride resulting from the reaction of Sis3 free base with 1 mol eq. of hydrogen chloride . It has a role as a Smad3 inhibitor . It contains a SIS3 free base (1+) .
Molecular Structure Analysis
The molecular formula of Sis3 HCl is C28H28ClN3O3 . The IUPAC name is (E)-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(1-methyl-2-phenylpyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-one;hydrochloride . The molecular weight is 490.0 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of Sis3 HCl include a molecular formula of C28H28ClN3O3 and a molecular weight of 490.0 g/mol . The compound is a hydrochloride resulting from the reaction of Sis3 free base with 1 mol eq. of hydrogen chloride .Scientific Research Applications
Dermatology and Pharmacology
- Specific Scientific Field: Dermatology and Pharmacology .
- Summary of the Application: SIS3 HCl is used as a specific inhibitor of Smad3, which is a protein that plays a crucial role in the regulation of cell growth and differentiation . It has been used to study the effects of inhibiting Smad3 on the up-regulation of collagen in human dermal fibroblasts .
- Methods of Application or Experimental Procedures: The application of SIS3 involves its addition to a culture of human dermal fibroblasts. This attenuates the effects of Transforming Growth Factor-1 (TGF-1), reducing its transcriptional activity and inhibiting the differentiation of fibroblasts .
- Results or Outcomes: The study found that SIS3 completely diminished the constitutive phosphorylation of Smad3 as well as the up-regulated type I collagen expression in scleroderma fibroblasts .
Neurology
- Specific Scientific Field: Neurology .
- Summary of the Application: SIS3 HCl is used in the study of syringomyelia, a cerebrospinal fluid disorder . It is used to investigate the roles of ependymal cells lining the central canal on the dilation of the canal and the formation of syrinx .
- Methods of Application or Experimental Procedures: SIS3 HCl is administered to rats with syringomyelia. It is used to suppress the TGFβR-Smad3 pathway, which is crucial for the migration of ependymal cells .
- Results or Outcomes: The study showed that the size of the syrinx was decreased after SIS3 administration without decompression . This suggests that the TGFβR-Smad3 signal might be key for the dilation of the central canal and the formation of syrinx .
Stem Cell Research
- Specific Scientific Field: Stem Cell Research .
- Summary of the Application: SIS3 HCl is used in the production of anterior ectoderm from mouse induced pluripotent stem cells . It is also used to inhibit myofibroblast differentiation of normal human dermal fibroblasts .
- Methods of Application or Experimental Procedures: SIS3 HCl is added to a culture of mouse induced pluripotent stem cells or human dermal fibroblasts. It inhibits the TGF-β1-dependent SMAD3 phosphorylation and SMAD3-mediated cellular signaling .
- Results or Outcomes: The application of SIS3 facilitates the production of anterior ectoderm from mouse induced pluripotent stem cells . It also inhibits myofibroblast differentiation of normal human dermal fibroblasts .
Cell Death Research
- Specific Scientific Field: Cell Death Research .
- Summary of the Application: SIS3 HCl is used to study the effects of cadmium-induced cell death .
- Methods of Application or Experimental Procedures: SIS3 HCl is administered to HK-2 cells exposed to cadmium. It is used to suppress the TGF-β1-dependent SMAD3 phosphorylation and SMAD3-mediated cellular signaling .
- Results or Outcomes: The study showed that treatment with SIS3 suppressed cadmium-induced HK-2 cell death .
Differentiation Research
- Specific Scientific Field: Differentiation Research .
- Summary of the Application: SIS3 HCl facilitates the production of anterior ectoderm from mouse induced pluripotent stem cells . It also inhibits myofibroblast differentiation of normal human dermal fibroblasts .
- Methods of Application or Experimental Procedures: SIS3 HCl is added to a culture of mouse induced pluripotent stem cells or human dermal fibroblasts. It inhibits the TGF-β1-dependent SMAD3 phosphorylation and SMAD3-mediated cellular signaling .
- Results or Outcomes: The application of SIS3 facilitates the production of anterior ectoderm from mouse induced pluripotent stem cells . It also inhibits myofibroblast differentiation of normal human dermal fibroblasts .
Cell Death Research
- Specific Scientific Field: Cell Death Research .
- Summary of the Application: SIS3 HCl is used to study the effects of cadmium-induced cell death .
- Methods of Application or Experimental Procedures: SIS3 HCl is administered to HK-2 cells exposed to cadmium. It is used to suppress the TGF-β1-dependent SMAD3 phosphorylation and SMAD3-mediated cellular signaling .
- Results or Outcomes: The study showed that treatment with SIS3 suppressed cadmium-induced HK-2 cell death .
Safety And Hazards
Future Directions
Sis3 HCl has been shown to have potential therapeutic applications. For example, it has been found to significantly promote osteoblast viability and differentiation via the TGF-β/Smad signaling pathway, thereby promoting bone formation and preventing osteoporosis . This suggests that Sis3 HCl may serve as a promising treatment for chronic obstructive sialadenitis .
properties
IUPAC Name |
(E)-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(1-methyl-2-phenylpyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3.ClH/c1-30-27(19-8-5-4-6-9-19)22(23-10-7-14-29-28(23)30)11-12-26(32)31-15-13-20-16-24(33-2)25(34-3)17-21(20)18-31;/h4-12,14,16-17H,13,15,18H2,1-3H3;1H/b12-11+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKIEBFIMCSCBB-CALJPSDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C2=C1N=CC=C2)C=CC(=O)N3CCC4=CC(=C(C=C4C3)OC)OC)C5=CC=CC=C5.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C2=C1N=CC=C2)/C=C/C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC)C5=CC=CC=C5.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sis3 HCl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,6R,10R,12R,19R,20S,21R)-21-(Dimethylamino)-16,20-dihydroxy-12,19-dimethyl-7,11,23-trioxahexacyclo[17.3.1.02,18.03,15.05,13.06,10]tricosa-2,5(13),15,17-tetraene-4,8,14-trione](/img/structure/B1680901.png)

![10-(3-Chlorophenyl)-6,8,9,10-tetrahydrobenzo[b][1,8]naphthyridin-5(7h)-one](/img/structure/B1680905.png)
![1-(4-{13-Chloro-4-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}piperazin-1-yl)ethan-1-one](/img/structure/B1680906.png)
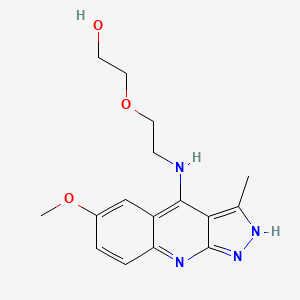

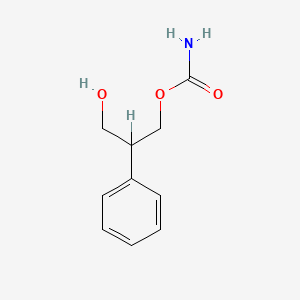
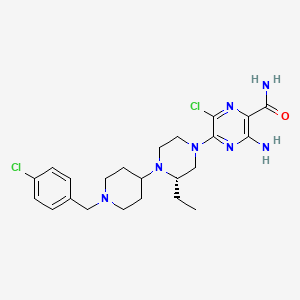
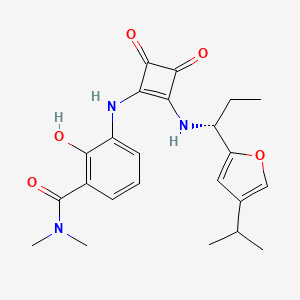
![2-(Furan-2-yl)-7-phenethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine](/img/structure/B1680917.png)
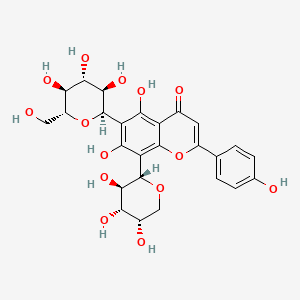
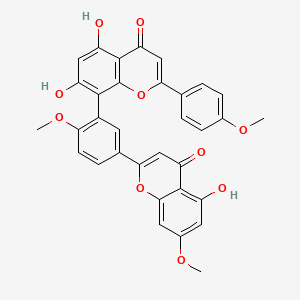
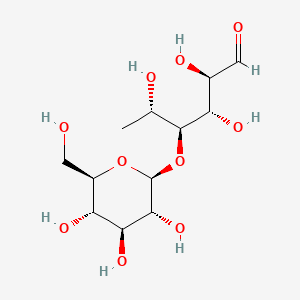
![5-[(3S,8R,9S,10R,13R,14S,17R)-3-[3,5-dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B1680924.png)